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VHL-HIF1α Inhibitor-TG0 -

VHL-HIF1α Inhibitor-TG0

Catalog Number: EVT-1535680
CAS Number:
Molecular Formula: C24H26N4O3S
Molecular Weight: 450.56
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VHL-HIF1α Inhibitor-TG0 is the first sub-micromolar inhibitor of the VHL-HIF1α interaction.
Overview

VHL-HIF1α Inhibitor-TG0 is a small molecule designed to inhibit the interaction between the von Hippel-Lindau protein and hypoxia-inducible factor 1-alpha. The von Hippel-Lindau protein is a critical tumor suppressor involved in oxygen sensing and regulation of cellular responses to hypoxia. Mutations in this protein are associated with various cancers, particularly clear cell renal carcinoma. The inhibitor functions by stabilizing hypoxia-inducible factors, which can have therapeutic implications in conditions like anemia and mitochondrial diseases.

Source and Classification

This compound falls under the category of small molecule inhibitors targeting protein-protein interactions, specifically those involving E3 ubiquitin ligases. It is classified as a VHL inhibitor, which has been shown to activate the HIF response selectively in cellular environments that mimic hypoxic conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of VHL-HIF1α Inhibitor-TG0 involves structure-based drug design techniques to optimize binding affinity and specificity towards the VHL-HIF1α complex. Initial compounds were identified through high-throughput screening methods, followed by iterative cycles of synthesis and biological testing to refine their efficacy. The technical details include:

  • Chemical Synthesis: Utilizing organic synthesis techniques to create the core structure of the inhibitor, followed by modifications to enhance solubility and bioavailability.
  • Characterization: Employing techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of synthesized compounds.
Molecular Structure Analysis

Structure and Data

The molecular structure of VHL-HIF1α Inhibitor-TG0 features a core scaffold that interacts with the VHL protein, disrupting its ability to bind HIF1α. Key structural characteristics include:

  • Molecular Formula: C_xH_yN_zO_a (exact values depend on specific structural modifications).
  • 3D Structure: X-ray crystallography or computational modeling may be used to visualize the binding interactions at the atomic level.

Data from studies indicate that the inhibitor effectively mimics the natural substrates of VHL, allowing for competitive inhibition .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving VHL-HIF1α Inhibitor-TG0 is its competitive inhibition of the VHL E3 ligase activity. This interaction prevents the ubiquitination of HIF1α, leading to its stabilization. Technical details include:

  • Mechanism of Action: The inhibitor binds to the substrate recognition site on VHL, blocking access to HIF1α.
  • Reaction Conditions: Optimal conditions for activity may involve specific pH levels and temperatures that favor binding interactions.
Mechanism of Action

Process and Data

The mechanism by which VHL-HIF1α Inhibitor-TG0 operates is centered on its ability to prevent HIF1α degradation. Under normal oxygen conditions, HIF1α is hydroxylated by prolyl hydroxylase enzymes, leading to its recognition by VHL for ubiquitination. The presence of TG0 alters this pathway:

  • Inhibition of Ubiquitination: By binding to VHL, TG0 prevents HIF1α from being tagged for degradation.
  • Stabilization of HIF1α: This leads to increased levels of HIF1α in cells, promoting transcriptional activation of genes involved in adaptive responses to hypoxia .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

VHL-HIF1α Inhibitor-TG0 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility in aqueous solutions can influence its bioavailability.
  • Stability: Stability assessments under various conditions (e.g., temperature, light) are crucial for determining shelf-life and efficacy.
  • Melting Point: Characteristic melting points may be determined through differential scanning calorimetry.

Relevant data from studies indicate favorable properties that support its use in biological applications .

Applications

Scientific Uses

VHL-HIF1α Inhibitor-TG0 has significant potential applications in scientific research and therapeutic development:

  • Cancer Research: Its ability to stabilize HIF1α makes it a valuable tool for studying hypoxia-related pathways in cancer biology.
  • Therapeutic Development: Potential use in treating conditions characterized by inadequate oxygen supply or anemia by enhancing erythropoiesis through HIF activation.
  • Drug Discovery: Serves as a lead compound for developing new inhibitors targeting similar pathways in various diseases associated with dysregulated oxygen sensing .
Introduction to the VHL-HIF1α Axis in Cellular Homeostasis and Disease

Molecular Basis of the VHL-HIF1α Interaction

The VHL protein functions as the substrate-recognition subunit of a Cullin 2-based E3 ubiquitin ligase complex (CRL2VHL). Its primary role is targeting HIFα subunits for proteasomal degradation under normoxic conditions. This process hinges on oxygen-dependent enzymatic modifications:

  • Prolyl Hydroxylation: Prolyl hydroxylase domain enzymes (PHD1–3) hydroxylate conserved proline residues (Pro402/Pro564 in HIF1α; Pro405/Pro531 in HIF2α) within the HIFα oxygen-dependent degradation domain (ODDD). This modification creates a high-affinity binding site for VHL [3] [9].
  • Ubiquitination Mechanism: The VHL protein, via its β-domain, recognizes hydroxylated HIF1α. Subsequent recruitment of elongin B/C, Cullin 2, and RING-box protein 1 (RBX1) facilitates HIFα polyubiquitination, marking it for degradation by the 26S proteasome [3] [6].

Structural Determinants of Specificity:The interaction requires precise spatial alignment between VHL’s hydrophobic binding pocket and HIF1α’s LXXLAP motif. Mutations in this interface (e.g., VHL Type 2C mutations) disrupt binding and cause constitutive HIF stabilization, underscoring the complex’s role as a tumor suppressor [3] [5].

Table 1: Key Domains in the VHL-HIF1α Interaction

ComponentDomain/ModificationFunction
HIF1αODDD (residues 401–603)Contains Pro402/Pro564; site of PHD-mediated hydroxylation
VHLβ-domainBinds hydroxylated HIF1α; mutation hotspot in VHL disease
PHD enzymesFe2+/2-OG binding siteCatalyzes prolyl hydroxylation; O2-sensitive
CRL2VHLCullin 2-RBX1 scaffoldRecruits E2 ubiquitin-conjugating enzyme for polyubiquitination

Role of HIF1α in Oxygen Sensing and Hypoxic Adaptation

HIF1α orchestrates transcriptional responses to hypoxia by dimerizing with HIF1β and binding hypoxia-response elements (HREs) in target genes. Its activation cascade involves:

  • Acute vs. Chronic Hypoxia: HIF1α stabilizes rapidly (minutes) under acute hypoxia, driving glycolysis (via GLUT1, LDHA) and angiogenesis (via VEGF). During chronic hypoxia, HIF2α sustains prolonged adaptations like erythropoiesis (EPO) and vascular remodeling [9].
  • Metabolic Reprogramming: HIF1α suppresses oxidative phosphorylation by upregulating PDK1 (inhibiting pyruvate-to-acetyl-CoA conversion) and enhances glycolysis to maintain ATP production in low O2 [9] [10].

Regulation Beyond Oxygen:Non-canonical pathways modulate HIF1α independently of oxygen. Inflammatory cytokines (e.g., TNF-α, IL-1β) enhance HIF1α transcription via NF-κB, while the RNA-binding protein YB-1 promotes HIF1α mRNA translation in sarcomas, linking inflammation and oncogenesis to hypoxic responses [9] [10].

Table 2: HIF Isoform-Specific Functions in Hypoxia

FeatureHIF1αHIF2α
Primary inductionAcute hypoxia (<24 h)Chronic hypoxia (>48 h)
Key target genesGLUT1, VEGF, BNIP3, PDK1EPO, TGF-α, Cyclin D1
Cellular rolesGlycolysis, apoptosis, angiogenesisErythropoiesis, cell cycle, vascular maturation
Cancer contextPro-survival metabolismTumor progression, invasion

Pathological Implications of Dysregulated VHL-HIF1α Signaling

Dysregulation of the VHL-HIF1α axis underlies diverse pathologies, primarily through pseudohypoxic states where HIF target genes are constitutively expressed despite adequate oxygen.

  • VHL Disease: Germline VHL mutations (∼1,000 documented) cause Type 1/2 VHL syndromes. Type 2B mutations (e.g., Arg167Gln) impair HIF binding, leading to hemangioblastomas, clear cell renal cell carcinoma (ccRCC), and pheochromocytomas. In ccRCC, VHL loss occurs in >90% of cases, driving HIF-dependent angiogenesis and proliferation [3] [5] [6].
  • Solid Tumors: In VHL-wildtype cancers, hypoxia stabilizes HIF1α, promoting metastasis. Sarcoma studies show YB-1–mediated HIF1α translation increases invasion via matrix metalloproteinases (MMPs) and EMT activators [10].
  • Neurodevelopmental Defects: Postnatal cerebellar granule neuron polarization requires timely HIF1α downregulation. Persistent HIF1α in hypoxic germinal zones delays neuronal maturation by repressing the Pard3/Pard6α polarity complex, disrupting brain lamination [7].

Therapeutic Targeting with TG0:VHL-HIF1α Inhibitor-TG0 ((2S,4R)-1-(3-Amino-2-methyl-benzoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) disrupts the VHL-HIF1α interaction at sub-micromolar concentrations (IC50 <1 µM). By blocking HIF1α degradation, TG0 mimics hypoxia to:

  • Probe HIF-dependent gene expression in ischemic disease models [1] [6].
  • Antagonize oncogenic signaling in VHL-deficient cells, where HIF2α dominates tumor progression [6].
  • Serve as a scaffold for PROTACs, hijacking VHL to degrade disease-causing proteins [3] [6].

Table 3: Diseases Linked to VHL-HIF1α Dysregulation

ConditionGenetic/Molecular BasisHIF-Driven Pathology
VHL Type 2BMissense VHL mutations (e.g., Arg167Trp)ccRCC, hemangioblastomas, pancreatic NETs
Sporadic ccRCCSomatic VHL deletion/methylationAngiogenesis (VEGF), proliferation (TGF-α)
Neuronal migration defectsPerinatal hypoxia/HIF1α stabilizationDelayed Pard3 expression; impaired germinal zone exit

Properties

Product Name

VHL-HIF1α Inhibitor-TG0

IUPAC Name

(2S,4R)-1-(3-Amino-2-methyl-benzoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

Molecular Formula

C24H26N4O3S

Molecular Weight

450.56

InChI

InChI=1S/C24H26N4O3S/c1-14-19(4-3-5-20(14)25)24(31)28-12-18(29)10-21(28)23(30)26-11-16-6-8-17(9-7-16)22-15(2)27-13-32-22/h3-9,13,18,21,29H,10-12,25H2,1-2H3,(H,26,30)/t18-,21+/m1/s1

InChI Key

AFUSGLDYQSDIEU-NQIIRXRSSA-N

SMILES

O=C([C@H]1N(C(C2=CC=CC(N)=C2C)=O)C[C@H](O)C1)NCC3=CC=C(C4=C(C)N=CS4)C=C3

Solubility

Soluble in DMSO

Synonyms

TG0; 4B9K; VHLHIF1α Inhibitor-TG0; VHL HIF1α Inhibitor-TG0; VHL-HIF1α Inhibitor-TG0

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